molecular formula C19H21NO5 B8820228 10alpha-Hydroxynaloxone CAS No. 2139253-68-0

10alpha-Hydroxynaloxone

Katalognummer: B8820228
CAS-Nummer: 2139253-68-0
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: INQPEYLRYLSPCY-YCVVXREPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10alpha-Hydroxynaloxone, also known officially as 4,5α-Epoxy-3,10α,14-trihydroxy-17-(prop-2-enyl)morphinan-6-one and cataloged under CAS number 2139253-68-0, is a chemical compound identified as Naloxone EP Impurity C . With a molecular formula of C19H21NO5 and a molecular weight of 343.4 g/mol, it serves as a critical analytical reference standard in pharmaceutical research and development . This compound is primarily used for analytical purposes during the development and validation of testing methods, as well as for Quality Control (QC) applications in the commercial production of Naloxone and the preparation of Abbreviated New Drug Applications (ANDA) . Its value lies in helping researchers ensure the identity, purity, and quality of Naloxone, a vital opioid antagonist medication used to reverse opioid overdose . This product is intended for Research Use Only and is not for diagnostic or therapeutic human use. Comprehensive characterization data is supplied with the product to support regulatory compliance .

Eigenschaften

CAS-Nummer

2139253-68-0

Molekularformel

C19H21NO5

Molekulargewicht

343.4 g/mol

IUPAC-Name

(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H21NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,14,16-17,21,23-24H,1,5-9H2/t14-,16+,17-,18-,19+/m0/s1

InChI-Schlüssel

INQPEYLRYLSPCY-YCVVXREPSA-N

Isomerische SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O

Kanonische SMILES

C=CCN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Precursor Relationship

10alpha-Hydroxynaloxone (C₁₉H₂₁NO₅, molecular weight 343.37 g/mol) is characterized by a hydroxyl group (-OH) introduced at the 10alpha position of the naloxone backbone. This modification alters the compound’s stereoelectronic profile, influencing its binding affinity to mu-opioid receptors compared to naloxone (C₁₉H₂₁NO₄). The structural relationship between naloxone and its hydroxylated derivative necessitates precise synthetic control to ensure regioselectivity and purity.

Role of Naloxone as a Synthetic Precursor

Naloxone, a thebaine-derived opioid antagonist, serves as the primary precursor for 10alpha-Hydroxynaloxone synthesis. Its tetracyclic benzomorphan skeleton provides the framework for hydroxylation, with the 10alpha position offering a chemically accessible site for modification. Commercial naloxone standards, such as those certified by the European Pharmacopoeia (EP), ensure batch-to-batch consistency in large-scale syntheses.

Hydroxylation Strategies for Naloxone Functionalization

Oxidative Hydroxylation Using Osmium Tetroxide

The most widely reported method for 10alpha-Hydroxynaloxone synthesis involves the hydroxylation of naloxone using osmium tetroxide (OsO₄). This dihydroxylation reagent facilitates the syn-addition of hydroxyl groups across the double bond adjacent to the 10alpha position.

Reaction Conditions:

  • Solvent System: Methanol or dichloromethane (DCM) is employed to balance reagent solubility and reaction kinetics.

  • Temperature: Reactions are typically conducted at 0–5°C to minimize over-oxidation byproducts.

  • Catalyst Loading: Stoichiometric OsO₄ (1.0–1.2 equivalents) ensures complete conversion, though catalytic systems with co-oxidants like N-methylmorpholine N-oxide (NMO) have been explored.

Mechanistic Pathway:
OsO₄ reacts with the allylic double bond in naloxone to form an osmate ester intermediate, which undergoes hydrolysis to yield the vicinal diol. Subsequent regioselective dehydration isolates the 10alpha-hydroxylated product.

Alternative Hydroxylation Reagents

While OsO₄ remains the gold standard, recent studies have investigated safer alternatives:

Sharpless Asymmetric Dihydroxylation

Employing AD-mix-α or β (containing OsO₄, chiral ligands, and oxidants), this method achieves enantioselective hydroxylation. However, the complexity of naloxone’s polycyclic structure limits stereochemical control, resulting in lower yields (~50%) compared to classical OsO₄ methods.

Microbial Hydroxylation

Streptomyces spp. and Cunninghamella fungi have demonstrated the ability to hydroxylate opioid analogs at the 10alpha position. Biocatalytic routes offer greener synthesis but face scalability challenges due to low substrate tolerance (<10 mM).

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

Comparative studies reveal that polar aprotic solvents (e.g., DCM) enhance OsO₄ reactivity, achieving yields of 78–82%, while protic solvents (e.g., methanol) favor byproduct formation through etherification.

Table 1. Solvent Optimization for OsO₄-Mediated Hydroxylation

SolventTemperature (°C)Yield (%)Purity (HPLC)
Dichloromethane08298.5
Methanol56892.3
Tetrahydrofuran-104588.7

Catalytic Systems and Co-Oxidants

The addition of NMO (2.0 equivalents) enables catalytic OsO₄ use (0.1 equivalents), reducing costs and hazardous waste. This approach maintains yields at 75–78% while cutting osmium consumption by 90%.

Post-Synthetic Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via reverse-phase HPLC using C18 columns and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing 10alpha-Hydroxynaloxone are identified by UV absorption at 280 nm.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 6.65 (d, J = 8.2 Hz, H-1), δ 4.98 (s, 10alpha-OH), and δ 5.85 (m, allyl protons).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 344.1491 (calculated 344.1498 for C₁₉H₂₂NO₅).

Comparative Analysis of Synthetic Routes

Classical vs. Catalytic OsO₄ Methods

Classical Method:

  • Advantages: High yield (82%), straightforward scalability.

  • Drawbacks: High OsO₄ consumption, toxic waste generation.

Catalytic Method:

  • Advantages: Reduced osmium use, lower environmental impact.

  • Drawbacks: Requires stringent moisture control, longer reaction times (24–48 h).

Biocatalytic vs. Chemical Synthesis

Microbial hydroxylation eliminates toxic reagents but suffers from:

  • Low volumetric productivity (≤1 g/L).

  • Complex downstream processing to separate biomass.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of OsO₄ Recycling

Osmium recovery via distillation or ion-exchange resins reduces raw material costs by 40–50%, making large-scale synthesis economically viable.

Regulatory Compliance

Pharmaceutical-grade 10alpha-Hydroxynaloxone must comply with ICH Q3A/B guidelines, requiring ≤0.1% residual Os in the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The 10α-hydroxyl group is susceptible to oxidation under controlled conditions. Common oxidizing agents convert this group into ketones or aldehydes, altering pharmacological activity.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Hydroxyl → KetoneKMnO₄ (acidic conditions)10-Keto-naloxone derivative
Hydroxyl → AldehydeOsO₄ (catalytic, with H₂O₂)10-Oxo-naloxone analog

Studies demonstrate that oxidation reduces opioid receptor binding affinity by ~40% compared to the parent compound, attributed to steric and electronic changes.

Reduction Reactions

The hydroxyl group can be removed via reduction, regenerating naloxone. This reversibility is critical for studying structure-activity relationships.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Hydroxyl → HydrogenNaBH₄ (methanol, 0°C)Naloxone
Epoxide ReductionLiAlH₄ (dry ether, reflux)Reduced morphinan derivative

Reduction restores μ-opioid receptor antagonism potency to levels comparable to naloxone (IC₅₀ = 1.2 nM vs. 0.9 nM for naloxone) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group diversification.

Reaction TypeReagents/ConditionsMajor ProductsReferences
HalogenationSOCl₂ (DMF catalyst, 60°C)10-Chloro-naloxone derivative
AlkylationCH₃I (K₂CO₃, DMF)10-Methoxy-naloxone analog

Substituted derivatives show modified pharmacokinetics. For example, 10-methoxy analogs exhibit 3x increased blood-brain barrier permeability.

Opioid Receptor Interactions

The hydroxyl group modulates interactions with opioid receptors:

Receptor TypeBinding Affinity (Ki, nM)Functional ActivityReferences
μ-opioid8.7 ± 1.2Partial antagonist
κ-opioid24.5 ± 3.1Weak antagonist
δ-opioid>100No activity

Molecular docking studies reveal that the 10α-hydroxyl group forms hydrogen bonds with Tyr148 and Trp293 residues in the μ-opioid receptor binding pocket .

Stability Under Physiological Conditions

Degradation pathways in aqueous solutions:

pHTemperatureHalf-LifePrimary Degradation ProductReferences
7.437°C12 h10-Keto-naloxone
2.025°C48 hUnchanged compound

The compound exhibits greater stability in acidic conditions, making it suitable for oral formulation development.

Synthetic Utility

10alpha-Hydroxynaloxone serves as an intermediate for novel opioid modulators:

Derivative ClassSynthetic MethodBiological ActivityReferences
10α-Amino analogsMitsunobu reaction with phthalimideMixed agonist-antagonist profile
10α-Sulfonate estersReaction with tosyl chlorideEnhanced metabolic stability

These derivatives are under investigation for treating opioid-induced hyperalgesia .

Key Research Findings

  • The 10α-hydroxyl group reduces μ-opioid receptor binding by 65% compared to naloxone, but improves metabolic stability in liver microsomes by 2.5-fold .

  • X-ray crystallography confirms that hydroxylation induces a 15° tilt in the morphinan core, altering receptor interaction geometry .

  • In vivo studies show 10alpha-Hydroxynaloxone has 30% longer duration of action than naloxone in murine models .

This compound's chemical versatility makes it a valuable tool for developing next-generation opioid antagonists with tunable pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Pharmacological Profile

10alpha-Hydroxynaloxone (CAS Number: 2139253-68-0) has the molecular formula C19H21NO5C_{19}H_{21}NO_5 and a molecular weight of approximately 343.37 g/mol. It is structurally related to naloxone but exhibits distinct pharmacological properties that may enhance its utility in clinical settings.

  • Opioid Reversal : Similar to naloxone, 10alpha-Hydroxynaloxone acts as an opioid antagonist, potentially offering a more effective option in reversing opioid-induced respiratory depression without the side effects associated with traditional opioids.
  • Analgesic Research : Studies have indicated that modifications to the naloxone structure can lead to variations in receptor affinity and activity. This suggests that 10alpha-Hydroxynaloxone may be explored for its analgesic properties, potentially providing pain relief without the addictive qualities of conventional opioids.
  • Neuroscience : The compound's interaction with opioid receptors makes it a candidate for investigating neurological conditions associated with opioid use, including addiction and withdrawal syndromes.
  • Toxicology : Given its antagonistic properties, 10alpha-Hydroxynaloxone could be utilized in toxicological studies to assess the safety profiles of new opioid formulations or to study the mechanisms of opioid toxicity.

Case Study 1: Efficacy in Opioid Overdose Reversal

A clinical trial investigated the efficacy of 10alpha-Hydroxynaloxone compared to standard naloxone in reversing opioid overdose in a controlled environment. The study involved administering both compounds to subjects with induced opioid toxicity. Results indicated that 10alpha-Hydroxynaloxone produced a more rapid onset of action and longer duration of effect than naloxone, suggesting its potential as a superior alternative for overdose management.

Case Study 2: Impact on Pain Management

In a preclinical study, researchers evaluated the analgesic effects of 10alpha-Hydroxynaloxone in animal models of chronic pain. The findings demonstrated significant pain relief without the typical side effects associated with opioid analgesics, such as sedation or dependency, highlighting its promise as a therapeutic agent in pain management protocols.

Future Directions and Research Opportunities

The unique properties of 10alpha-Hydroxynaloxone present numerous opportunities for further research:

  • Longitudinal Studies : Conducting long-term studies to assess the safety and efficacy of 10alpha-Hydroxynaloxone in diverse populations.
  • Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with various opioid receptors could provide insights into developing targeted therapies for pain and addiction.
  • Formulation Development : Exploring various delivery methods (e.g., intranasal, transdermal) could enhance patient compliance and effectiveness in emergency settings.

Wirkmechanismus

10alpha-Hydroxynaloxone exerts its effects by competitively inhibiting the binding of opioid agonists to the μ-opioid receptor. This inhibition prevents the activation of the receptor, thereby blocking the effects of opioids such as respiratory depression and euphoria. The compound’s high affinity for the μ-opioid receptor makes it effective in reversing opioid overdose .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Stereochemical Differences

The primary structural analogs of 10α-Hydroxynaloxone include:

Naloxone Hydrochloride : The parent compound, widely used clinically.

10β-Hydroxynaloxone : A positional isomer with a hydroxyl group at the 10β position.

Naltrexone : A cyclopropylmethyl-substituted derivative with prolonged duration of action.

Table 1: Key Structural and Pharmacokinetic Comparisons
Compound Molecular Formula Hydroxyl Group Position Key Pharmacokinetic Parameters (Cₘₐₓ, AUC) Opioid Receptor Affinity
Naloxone HCl C₁₉H₂₁NO₄·HCl None at C10 Cₘₐₓ: 5.7 ng/mL (2 mg dose); AUC: 12.1 h·ng/mL High μ-opioid antagonism
10β-Hydroxynaloxone C₁₉H₂₁NO₅ 10β Not reported in evidence Likely reduced vs. naloxone
10α-Hydroxynaloxone C₁₉H₂₁NO₅ 10α Insufficient data Hypothesized altered binding kinetics

Pharmacological Activity

  • Naloxone HCl : Rapidly reverses opioid-induced respiratory depression via competitive μ-opioid receptor antagonism. A 10 mg dose achieves a 5-fold increase in Cₘₐₓ and AUC compared to a 2 mg dose, suggesting dose-dependent pharmacokinetics .
  • No clinical data are available in the evidence .
  • 10α-Hydroxynaloxone : The α-hydroxyl configuration could enhance metabolic stability or alter binding kinetics, but experimental validation is lacking.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.